molecular formula C₂₀H₁₇N₄NaO₅S B128336 Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate CAS No. 6371-84-2

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate

Cat. No. B128336
CAS RN: 6371-84-2
M. Wt: 448.4 g/mol
InChI Key: VRDAELYOGRCZQD-UDISZFTJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate, also known as DASB, is a chemical compound that is widely used in scientific research. It is a water-soluble dye that is commonly used as a staining agent in biochemistry and molecular biology experiments. The compound has a unique structure that allows it to bind to specific molecules in cells, making it a valuable tool for studying cellular processes.

Mechanism Of Action

The mechanism of action of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves its ability to bind to specific molecules in cells. The compound has a unique structure that allows it to interact with certain receptors and transporters, leading to the formation of a stable complex. This complex can be detected using fluorescence microscopy or other imaging techniques, allowing researchers to study the localization and function of the target molecule.

Biochemical And Physiological Effects

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been shown to have a variety of biochemical and physiological effects. In studies of neurotransmitter transporters, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to measure the density and distribution of these proteins in living cells. It has also been used to study the effects of drugs and other compounds on cellular signaling pathways. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to study the effects of various environmental factors on cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments is its specificity. The compound can bind to specific molecules in cells, allowing for precise detection and measurement of these targets. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is highly water-soluble, making it easy to work with in aqueous solutions. However, there are also some limitations to using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments. The compound can be toxic to cells at high concentrations, and it may interfere with certain cellular processes if used inappropriately.

Future Directions

There are many potential future directions for research involving Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. One area of interest is the development of new methods for detecting and measuring cellular processes using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. This could include the development of new imaging techniques or the modification of existing methods to improve their sensitivity and specificity. Additionally, there is potential for the use of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in clinical applications, such as the detection of disease biomarkers or the monitoring of drug efficacy. Overall, the unique properties of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate make it a valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2,4-dihydroxybenzaldehyde to form a diazo compound. The diazo compound is then coupled with benzenesulphonate in the presence of sodium hydroxide to form the final product, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. The synthesis process is complex and requires careful attention to detail to ensure a high yield of the final product.

Scientific Research Applications

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is widely used in scientific research for a variety of applications. One of the most common uses of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is as a staining agent for the detection of proteins and other biomolecules in cells. It is also used in studies of cellular signaling pathways, as it can bind to specific receptors and transporters in cells. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used in studies of neurotransmitter transporters, as it can bind to and label these proteins in living cells.

properties

CAS RN

6371-84-2

Product Name

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate

Molecular Formula

C₂₀H₁₇N₄NaO₅S

Molecular Weight

448.4 g/mol

IUPAC Name

sodium;4-[(2E)-2-[(5Z)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-;

InChI Key

VRDAELYOGRCZQD-UDISZFTJSA-M

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+]

SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Other CAS RN

1320-07-6

Pictograms

Irritant

synonyms

4-[[3-[(2,4-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt

Origin of Product

United States

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